molecular formula C10H9NO B1297090 4-Methyl-2-phenyl-1,3-oxazole CAS No. 877-39-4

4-Methyl-2-phenyl-1,3-oxazole

Cat. No. B1297090
CAS RN: 877-39-4
M. Wt: 159.18 g/mol
InChI Key: KIDJISUVJMVGAN-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1,3-oxazole is a chemical compound used in the synthesis of quinuclidine-based ligands as muscarinic cholinergic receptor agonists . It is also used in the synthesis of oxazoles and oxazolines .


Synthesis Analysis

The synthesis of 4-Methyl-2-phenyl-1,3-oxazole involves a series of chemical reactions. For instance, a series of 4-benzylidene-2- ((1-phenyl-3,4-dihydro isoquinoline-2 (1H)-yl)methyloxazol- 5 (4H)-one derivatives were synthesized by condensation of substituted aryl aldehydes with 2- (2- (1-phenyl-3,4- dihydro isoquinoline-2 (1H)-acetamido)acetic acid in the presence of sodium acetate, acetic anhydride, and zinc oxide as catalysts .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-phenyl-1,3-oxazole is characterized by a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .


Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-2-phenyl-1,3-oxazole include a molecular weight of 159.18 g/mol . More detailed properties such as melting point, boiling point, and NMR data may be available in specific databases or literature .

Scientific Research Applications

Anticancer Activity

4-Methyl-2-phenyl-1,3-oxazole and its derivatives have shown promising results in anticancer research. Notably, certain oxazole derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines. For instance, some compounds exhibited strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer cell lines (Liu et al., 2009). Additionally, a series of 1,3-oxazol-4-ylphosphonium salts were synthesized and showed anticancer activity in vitro, indicating potential use in developing new anticancer drugs (Brusnakov et al., 2022).

Corrosion Inhibition

Oxazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Studies have shown that these compounds can significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions, acting through the adsorption of inhibitor molecules on the metal surface (Rahmani et al., 2018). Another study reported a novel triazole derivative incorporating oxazole as an effective anticorrosion agent for mild steel in acidic environments, indicating the versatile nature of oxazole derivatives in corrosion inhibition (Rahmani et al., 2019).

Synthesis and Organic Chemistry

Oxazole derivatives are also crucial in the field of synthetic organic chemistry. They serve as building blocks for the synthesis of complex molecules, including natural products. For example, the use of oxazole derivatives in the total synthesis of unique natural products like siphonazoles has been described, highlighting their importance in organic synthesis (Zhang et al., 2009).

Photochemistry and Spectroscopy

Research has also explored the photochemistry and vibrational spectra of oxazole derivatives. These studies are essential in understanding the molecular behavior and interactions of these compounds under various conditions, such as in matrix-isolated states and under UV irradiation (Lopes et al., 2011).

Antiprotozoal Activity

Some 4-phenyloxazole derivatives have been synthesized and evaluated for their antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. These studies indicate the potential of oxazole derivatives in the development of new treatments for protozoal infections (Carballo et al., 2017).

Safety And Hazards

4-Methyl-2-phenyl-1,3-oxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Oxazole and its derivatives have been investigated in the advancement of novel compounds which show favorable biological activities. In modern medicinal chemistry, the scaffold of oxazole has been intermittently satisfied as a functional lead molecule. Prominently, numerous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

4-methyl-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDJISUVJMVGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344080
Record name 4-Methyl-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenyl-1,3-oxazole

CAS RN

877-39-4
Record name 4-Methyl-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-phenyl-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Desroy, F Moreau, S Briet, G Le Fralliec… - Bioorganic & medicinal …, 2009 - Elsevier
Gram-negative bacteria lacking heptoses in their lipopolysaccharide (LPS) display attenuated virulence and increased sensitivity to human serum and to some antibiotics. Thus …
Number of citations: 76 www.sciencedirect.com

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